N-(Prop-2-EN-1-YL)anthracen-1-amine
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Overview
Description
N-(Prop-2-EN-1-YL)anthracen-1-amine is an organic compound that features an anthracene ring system substituted with a prop-2-en-1-yl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-EN-1-YL)anthracen-1-amine typically involves the reaction of anthracene with prop-2-en-1-amine under specific conditions. One common method is the nucleophilic substitution reaction where anthracene is treated with prop-2-en-1-amine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-EN-1-YL)anthracen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield anthracene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the anthracene ring .
Scientific Research Applications
N-(Prop-2-EN-1-YL)anthracen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(Prop-2-EN-1-YL)anthracen-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)pyridin-2-amine: Similar in structure but contains a pyridine ring instead of an anthracene ring.
N-(Prop-2-en-1-yl)acetamide: Contains an acetamide group instead of an anthracene ring.
Uniqueness
N-(Prop-2-EN-1-YL)anthracen-1-amine is unique due to its anthracene ring system, which imparts specific electronic and structural properties that are not present in similar compounds. This uniqueness makes it valuable for applications that require specific interactions with biological or chemical targets .
Properties
CAS No. |
917955-42-1 |
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Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-prop-2-enylanthracen-1-amine |
InChI |
InChI=1S/C17H15N/c1-2-10-18-17-9-5-8-15-11-13-6-3-4-7-14(13)12-16(15)17/h2-9,11-12,18H,1,10H2 |
InChI Key |
QHYNIPHMBOKEHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
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